1-Fluoro-2-iodoethane
Overview
Description
1-Fluoro-2-iodoethane is a halogenated hydrocarbon with the molecular formula C₂H₄FI. It is a colorless to light yellow liquid that is highly reactive and used in various scientific and industrial applications . This compound is known for its ability to form covalent bonds with nucleophiles, making it a valuable reagent in organic synthesis .
Biochemical Analysis
Biochemical Properties
1-Fluoro-2-iodoethane plays a significant role in various biochemical reactions. It is commonly used as a reagent in the synthesis of fluorinated analogs for positron emission tomography (PET) studies, particularly for imaging kappa opioid receptors . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the incorporation of fluorine into target molecules. These interactions are crucial for the development of PET tracers, which are used to visualize and study biological processes in vivo.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. Additionally, this compound may affect gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular functions and processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound is used in the synthesis of PET tracers that target kappa opioid receptors, where it binds to these receptors and allows for their visualization in imaging studies . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. This compound is known to be sensitive to light and heat, which can lead to its degradation and reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues and organs . It is important to determine the appropriate dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into target molecules. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and developing effective PET tracers.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are important factors that determine its efficacy and potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
1-Fluoro-2-iodoethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene with iodine and a fluorinating agent under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .
Chemical Reactions Analysis
1-Fluoro-2-iodoethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various reagents, resulting in the formation of more complex molecules.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Fluoro-2-iodoethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-2-iodoethane involves its ability to form covalent bonds with nucleophiles. This reactivity is due to the presence of both fluorine and iodine atoms, which create a highly polarized molecule. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
1-Fluoro-2-iodoethane can be compared with other halogenated hydrocarbons, such as:
- 1-Fluoro-2-bromoethane
- 1-Fluoro-2-chloroethane
- 1-Iodo-2-chloroethane
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications. The presence of different halogens affects their reactivity, stability, and the types of reactions they can undergo. This compound is unique due to the combination of fluorine and iodine, which imparts distinct reactivity and makes it particularly useful in certain synthetic and analytical applications .
Properties
IUPAC Name |
1-fluoro-2-iodoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FI/c3-1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYJIIRJQDEGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227056 | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-51-6 | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-2-iodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stable isomers of 1-fluoro-2-iodoethane and how do their relative stabilities differ between liquid and vapor phases?
A: this compound exists as two rotational isomers: gauche and trans. Research indicates that the gauche isomer is more stable in the liquid state, while the trans form exhibits greater stability in the vapor phase []. This difference in stability likely arises from the varying dipole moments and intermolecular interactions present in each phase.
Q2: What spectroscopic techniques were employed to study this compound and what information can be derived from these analyses?
A: The researchers utilized infrared (IR) spectroscopy in solid, liquid, and vapor states, alongside Raman spectroscopy of the liquid phase, to study this compound []. These techniques provide insights into the vibrational frequencies of the molecule, enabling the identification of functional groups and determination of molecular structure. Additionally, analysis of the spectra allows for a complete vibrational frequency assignment, furthering our understanding of the molecule's vibrational modes and overall behavior.
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